An In-depth Technical Guide to the Structure of 3-oxo-(2S)-Methylisocapryloyl-CoA
An In-depth Technical Guide to the Structure of 3-oxo-(2S)-Methylisocapryloyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure of 3-oxo-(2S)-Methylisocapryloyl-CoA, a derivative of coenzyme A. This molecule is of interest in the study of fatty acid metabolism and may serve as a key intermediate in various biochemical pathways.
Chemical Structure
3-oxo-(2S)-Methylisocapryloyl-CoA is a complex molecule formed by the covalent linkage of a 3-oxo-(2S)-methylisocaproyl group to a Coenzyme A (CoA) moiety through a thioester bond.
The systematic IUPAC name for the acyl portion is (2S)-2-methyl-3-oxo-5-methylhexanoyl. When linked to Coenzyme A, the full name is S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanamido]propanamido}ethyl) (2S)-2-methyl-3-oxo-5-methylhexanethioate.
The structure can be broken down into two main components:
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Coenzyme A (CoA): A complex and essential cofactor in numerous biochemical reactions. It is composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-bisphosphate. The reactive thiol (-SH) group of the β-mercaptoethylamine moiety is the site of attachment for the acyl group.
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3-oxo-(2S)-Methylisocapryloyl Group: This is a branched-chain fatty acyl group. The "isocapryloyl" (or more systematically, 5-methylhexanoyl) part indicates a six-carbon chain with a methyl group at the fifth carbon. The "(2S)-Methyl" designation specifies a methyl group at the second carbon with S-stereochemistry. The "3-oxo" indicates a ketone functional group at the third carbon of this acyl chain.
The linkage between these two components is a high-energy thioester bond, which makes the acyl group readily transferable in enzymatic reactions.
Molecular Formula: C₃₀H₅₀N₇O₁₈P₃S[1][2]
Molecular Weight: 921.74 g/mol [1][2]
Caption: Chemical structure of 3-oxo-(2S)-Methylisocapryloyl-CoA.
Quantitative Data
Table 1: Standard Bond Lengths
| Bond | Type | Approximate Length (Å) |
| C-C (alkane) | Single | 1.54 |
| C-H | Single | 1.09 |
| C=O (ketone) | Double | 1.21 |
| C=O (thioester) | Double | 1.23 |
| C-S (thioester) | Single | 1.82 |
| S-C | Single | 1.81 |
| C-N | Single | 1.47 |
| P-O | Single | 1.63 |
| P=O | Double | 1.48 |
Table 2: Standard Bond Angles
| Atoms Involved | Approximate Angle (°) |
| C-C-C (sp³) | 109.5 |
| H-C-H (sp³) | 109.5 |
| C-C=O (ketone) | 120 |
| O=C-S (thioester) | 120 |
| C-S-C | 98.9 |
| C-N-H | 109.5 |
| O-P-O | 109.5 |
Experimental Protocols
A specific, detailed protocol for the synthesis of 3-oxo-(2S)-Methylisocapryloyl-CoA is not publicly documented. However, a general and widely used method for the synthesis of 3-oxoacyl-CoA compounds involves the activation of the corresponding carboxylic acid and subsequent reaction with Coenzyme A. The following is a representative protocol adapted from established methods for similar molecules.
Protocol: Synthesis of a 3-Oxoacyl-CoA
Objective: To synthesize a 3-oxoacyl-CoA via the mixed anhydride (B1165640) method.
Materials:
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3-oxo-(2S)-methylisocaproic acid
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Triethylamine (B128534) (TEA)
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Ethyl chloroformate
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Coenzyme A, trilithium salt
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Anhydrous tetrahydrofuran (B95107) (THF)
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Argon or Nitrogen gas
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0.5 M KHCO₃ solution
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HPLC system for purification
Methodology:
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Activation of the Carboxylic Acid: a. Dissolve 3-oxo-(2S)-methylisocaproic acid in anhydrous THF under an inert atmosphere (Argon or Nitrogen). b. Cool the solution to 0°C in an ice bath. c. Add a stoichiometric equivalent of triethylamine (TEA) to the solution. d. Slowly add one equivalent of ethyl chloroformate dropwise while maintaining the temperature at 0°C. e. Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.
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Reaction with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (trilithium salt) in a cold 0.5 M KHCO₃ solution. b. Slowly add the Coenzyme A solution to the mixed anhydride solution from step 1e. c. Allow the reaction mixture to stir at room temperature for 4-6 hours.
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Purification: a. Monitor the reaction progress by reverse-phase HPLC. b. Once the reaction is complete, purify the crude product using preparative reverse-phase HPLC. c. Lyophilize the fractions containing the pure 3-oxo-(2S)-Methylisocapryloyl-CoA to obtain a white powder.
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Characterization: a. Confirm the identity and purity of the final product using analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of 3-oxoacyl-CoA compounds.
Biological Context: Role in Fatty Acid Metabolism
3-oxoacyl-CoA molecules are key intermediates in the β-oxidation of fatty acids, a major metabolic pathway for energy production. In this pathway, fatty acyl-CoA molecules are sequentially shortened by two carbons per cycle, generating acetyl-CoA, NADH, and FADH₂. The formation and subsequent cleavage of a 3-oxoacyl-CoA is the final step in each cycle of β-oxidation.
Specifically, 3-oxo-(2S)-Methylisocapryloyl-CoA would be an intermediate in the metabolism of branched-chain fatty acids. The presence of the methyl group at the 2-position suggests its involvement in pathways that are distinct from the standard β-oxidation of straight-chain fatty acids and may involve specific enzymes capable of handling this substitution.
Signaling Pathway Diagram
Caption: The role of 3-oxoacyl-CoA in the β-oxidation pathway. Caption: The role of 3-oxoacyl-CoA in the β-oxidation pathway.
